molecular formula C9H14N6O3 B8603258 1,3-Propanediol, 2-[(2,6-diamino-9H-purin-9-yl)methoxy]- CAS No. 86629-59-6

1,3-Propanediol, 2-[(2,6-diamino-9H-purin-9-yl)methoxy]-

Cat. No. B8603258
Key on ui cas rn: 86629-59-6
M. Wt: 254.25 g/mol
InChI Key: VRMNUBZQJCWRKA-UHFFFAOYSA-N
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Patent
US04621140

Procedure details

A solution of 2-acetylamino-6-chloro-9-[1,3-di(2,2-dimethylpropanoyloxy)-2-propoxymethyl]purine (200 mg) in methanolic ammonia (15 ml) was heated in a Parr bomb at 90° C. for 18 hours. The solution was evaporated and the residue recrystallized from methanol to give 136 mg of 2,6-diamino-9-(1,3-dihydroxy-2-propoxymethyl)purine, m.p. 176°-177° C.
Name
2-acetylamino-6-chloro-9-[1,3-di(2,2-dimethylpropanoyloxy)-2-propoxymethyl]purine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[N:13]=[C:12]2[C:8]([N:9]=[CH:10][N:11]2[CH2:14][O:15][CH:16]([CH2:25][O:26]C(=O)C(C)(C)C)[CH2:17][O:18]C(=O)C(C)(C)C)=[C:7](Cl)[N:6]=1)(=O)C.[NH3:34]>>[NH2:4][C:5]1[N:13]=[C:12]2[C:8]([N:9]=[CH:10][N:11]2[CH2:14][O:15][CH:16]([CH2:25][OH:26])[CH2:17][OH:18])=[C:7]([NH2:34])[N:6]=1

Inputs

Step One
Name
2-acetylamino-6-chloro-9-[1,3-di(2,2-dimethylpropanoyloxy)-2-propoxymethyl]purine
Quantity
200 mg
Type
reactant
Smiles
C(C)(=O)NC1=NC(=C2N=CN(C2=N1)COC(COC(C(C)(C)C)=O)COC(C(C)(C)C)=O)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C2N=CN(C2=N1)COC(CO)CO)N
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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